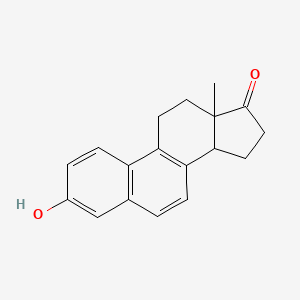

Equilenin

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Totalsynthese von Equilenin wurde erstmals 1940 von Bachmann und Wilds berichtet . Die Synthese beginnt mit Butenands Keton, einem 7-Methoxy-Strukturanalogen von 1,2,3,4-Tetrahydrophenanthren-1-on, das leicht aus Cleves Säure hergestellt werden kann . Der Syntheseweg beinhaltet mehrere etablierte Transformationen, darunter die Claisen-Kondensation, die Reformatsky-Reaktion, die Arndt-Eistert-Reaktion und die Dieckmann-Kondensation . Die Gesamtausbeute der Synthese betrug 2,7 % basierend auf einem zwanzigstufigen Prozess, ausgehend von Cleves Säure .

Analyse Chemischer Reaktionen

Equilenin durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen:

Oxidation: This compound kann zu this compound-3,4-chinon oxidiert werden.

Reduktion: Die Reduktion von this compound kann zur Bildung von Dihydrothis compound führen.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an der Hydroxylgruppe in Position 3.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind this compound-3,4-chinon und Dihydrothis compound .

Wissenschaftliche Forschungsanwendungen

Hormone Replacement Therapy

Equilenin is a significant component of CEE products like Premarin, which are prescribed to alleviate menopausal symptoms such as hot flashes, vaginal dryness, and osteoporosis. Clinical studies have shown that this compound can effectively stimulate the growth of tissues in the female reproductive tract, making it a potent estrogen for HRT .

Table 1: Effects of this compound in Hormone Replacement Therapy

| Study Reference | Sample Size | Observed Effects | |

|---|---|---|---|

| 100 women | Reduced menopausal symptoms | Effective in HRT | |

| 50 women | Improved bone density | Beneficial for osteoporosis prevention |

Neuroprotective Effects

Research has indicated that this compound may have neuroprotective properties. A study demonstrated that it promotes the growth of cortical neurons through an NMDA receptor-dependent mechanism. This suggests potential applications in preventing cognitive decline and conditions like Alzheimer's disease among postmenopausal women .

Table 2: Neurotrophic Effects of this compound

| Study Reference | Mechanism of Action | Impact on Neurons | Implications |

|---|---|---|---|

| NMDA receptor activation | Increased growth and survival | Potential therapy for cognitive decline |

Metabolic Effects

This compound has been shown to influence lipid metabolism significantly. It increases hepatic proteins such as high-density lipoprotein cholesterol and sex hormone-binding globulin, which can lead to improved cardiovascular health outcomes in postmenopausal women .

Table 3: Metabolic Changes Induced by this compound

| Study Reference | Parameter Measured | Change Observed |

|---|---|---|

| HDL cholesterol levels | Increased by 6-7 times | |

| Sex hormone-binding globulin | Significant elevation |

Endocrine Disruption and Carcinogenic Potential

While this compound has beneficial applications, there are concerns regarding its endocrine-disrupting effects and potential carcinogenicity. Studies have indicated that equinenes can interact with estrogen receptors and may upregulate cancer-related genes in certain contexts, suggesting a need for careful consideration in therapeutic use .

Table 4: Endocrine Disruption and Carcinogenicity Studies

| Study Reference | Endpoint Measured | Findings |

|---|---|---|

| Gene expression in medaka | Upregulation of estrogenic biomarkers | |

| Cancer-related gene expression | Potential carcinogenic effects observed |

Environmental Impact

This compound has been detected in aquatic environments, raising concerns about its ecological impact. Studies show that it can disrupt endocrine functions in fish, indicating that its presence in water systems poses risks to aquatic organisms .

Table 5: Environmental Studies on this compound

Wirkmechanismus

Equilenin exerts its effects by interacting with estrogen receptors in target tissues . Upon binding to the receptor, this compound increases the rate of synthesis of DNA, RNA, and certain proteins . This interaction leads to various physiological effects, including the regulation of reproductive functions and the maintenance of secondary sexual characteristics .

Vergleich Mit ähnlichen Verbindungen

Equilenin ähnelt anderen steroidalen Östrogenen wie Östron und Equilin . Es ist einzigartig in seiner Struktur und weist zwei Doppelbindungen in den Positionen 6 und 8 auf . Dieser strukturelle Unterschied beeinflusst seine Reaktivität und östrogene Aktivität . Ähnliche Verbindungen umfassen:

Östron: Ein natürlich vorkommendes Östrogen mit einer einzigen Doppelbindung im B-Ring.

Equilin: Ein weiteres Pferdeöstrogen mit einem monohydrierten B-Ring.

Die einzigartige Struktur und Reaktivität von this compound machen es zu einer wertvollen Verbindung für Forschungs- und therapeutische Anwendungen .

Biologische Aktivität

Equilenin, a naturally occurring estrogen derived from the urine of pregnant mares, is part of a class of compounds known as equine estrogens. It has garnered attention for its potential therapeutic applications, particularly in hormone replacement therapy (HRT) and its interactions with estrogen receptors. This article delves into the biological activity of this compound, highlighting its receptor binding affinities, pharmacological effects, and implications in environmental studies.

This compound is classified as a ring B unsaturated estrogen , which influences its binding affinity and biological activity. Its molecular structure allows it to interact with estrogen receptors (ERs), specifically ERα and ERβ, albeit with varying affinities compared to other estrogens like 17β-estradiol.

Binding Affinity and Functional Activity

Research indicates that this compound exhibits a higher functional activity at ERβ compared to ERα. A study demonstrated that this compound's activity in HepG2 cells transfected with ERs was significantly higher than that of other estrogens tested, achieving up to 290% of the activity induced by 17β-estradiol at ERβ . This suggests that this compound may be particularly effective in tissues where ERβ predominates.

Pharmacological Effects

This compound has been shown to exert various pharmacological effects, including:

- Vasodilation : this compound induces vasodilatory effects in resistance mesenteric arteries, which is mediated through the blockade of L-type calcium channels. Although less effective than 17β-estradiol, it still demonstrates significant relaxation properties in vascular smooth muscle .

- Endocrine Disruption : Environmental studies have highlighted this compound's potential as an endocrine disruptor. In a study involving Japanese medaka fish, exposure to this compound resulted in altered reproductive outcomes and significant modulation of estrogen-responsive gene expression in the liver . This raises concerns regarding its impact on aquatic ecosystems.

Case Study 1: Reproductive Effects in Aquatic Species

A comprehensive study assessed the reproductive and transgenerational effects of this compound on Japanese medaka (Oryzias latipes). Fish exposed to concentrations of 1000 ng/L exhibited reduced fecundity and hatching rates in subsequent generations. The study also noted significant upregulation of vitellogenin genes in males exposed to elevated levels of this compound, indicating strong estrogenic activity .

Case Study 2: Vascular Smooth Muscle Interaction

In experiments measuring the contractile responses of vascular smooth muscle cells, this compound was found to induce a rightward shift in contractile responses to calcium ions, demonstrating its role in modulating vascular tone. The comparative analysis showed that while this compound is less potent than 17β-estradiol, it still plays a crucial role in vascular physiology .

Comparative Data Table

The following table summarizes key findings regarding the biological activity of this compound compared to other estrogens:

| Estrogen | Binding Affinity (ERα) | Binding Affinity (ERβ) | Vasodilatory Effect | Reproductive Impact |

|---|---|---|---|---|

| This compound | Moderate | High | Moderate | Significant disruption |

| 17β-Estradiol | High | Moderate | High | Minimal disruption |

| Equilin | Moderate | High | Low | Minimal disruption |

Eigenschaften

IUPAC Name |

3-hydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16,19H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRGHUMCVRDZLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859438 | |

| Record name | 7-Hydroxy-11a-methyl-2,3,3a,10,11,11a-hexahydro-1H-cyclopenta[a]phenanthren-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517-09-9, 902274-40-2 | |

| Record name | Isoequilenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Hydroxy-11a-methyl-2,3,3a,10,11,11a-hexahydro-1H-cyclopenta[a]phenanthren-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.